Phosphonoacetaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphonoacetaldehyde is an organic compound belonging to the class of organic phosphonic acids. It contains a phosphonic acid group directly bonded to an aldehyde group. This compound is of significant interest due to its unique chemical properties and its role in various biochemical pathways, particularly in the metabolism of phosphonates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phosphonoacetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with acetaldehyde in the presence of a base. This reaction proceeds via the formation of an intermediate, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Phosphonoacetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonoacetic acid.

Reduction: It can be reduced to form phosphonoethanol.

Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Phosphonoacetic acid.

Reduction: Phosphonoethanol.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Phosphonoacetaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphonate compounds.

Biology: It plays a role in the study of phosphonate metabolism and is used to investigate the enzymatic pathways involved in the degradation of phosphonates.

Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.

Industry: It is used in the production of various chemicals and materials, including flame retardants and plasticizers.

Wirkmechanismus

Phosphonoacetaldehyde exerts its effects primarily through its interaction with enzymes involved in phosphonate metabolism. One key enzyme is this compound hydrolase, which catalyzes the hydrolytic cleavage of the carbon-phosphorus bond in this compound to form acetaldehyde and phosphate. This reaction proceeds via the formation of a Schiff base intermediate, where the enzyme’s active site lysine residue forms a covalent bond with the aldehyde group of this compound.

Vergleich Mit ähnlichen Verbindungen

Phosphonoacetaldehyde is unique among phosphonates due to its aldehyde functional group. Similar compounds include:

Phosphonoacetic acid: Lacks the aldehyde group and is more stable.

Phosphonoethanol: Contains an alcohol group instead of an aldehyde.

2-Aminoethylphosphonic acid: Contains an amino group and is a common natural phosphonate.

This compound’s unique reactivity and role in enzymatic pathways make it a valuable compound for research and industrial applications.

Biologische Aktivität

Phosphonoacetaldehyde (PAA) is a phosphonate compound with significant biological activity, particularly in microbial metabolism. It serves as an intermediate in the degradation of various phosphonates, which are important in ecological phosphorus cycling. This article explores the biological activity of this compound, focusing on its enzymatic interactions, metabolic pathways, and relevance in microbial ecology.

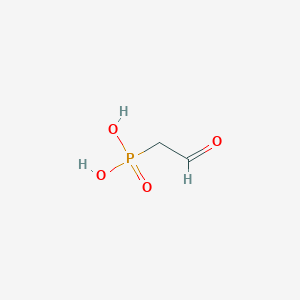

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group (C-PO₃²⁻) attached to an acetaldehyde moiety. Its chemical structure can be represented as follows:

This structure allows it to participate in various biochemical reactions, particularly those involving hydrolysis and oxidation.

Enzymatic Reactions

This compound plays a crucial role in microbial phosphorus metabolism. Several enzymes are involved in its conversion and utilization:

-

This compound Hydrolase (PAH) : This enzyme catalyzes the hydrolysis of this compound to produce acetaldehyde and inorganic phosphate. The reaction can be summarized as:

This compound+H2OPAHAcetaldehyde+Inorganic PhosphatePAH has been characterized from various bacterial strains, including Pseudomonas fluorescens and Bacillus cereus, indicating its widespread occurrence in nature .

- PhnY Enzyme : Recent studies have highlighted the role of the NAD+-dependent this compound dehydrogenase enzyme (PhnY), which links this compound to phosphonates' biogenic pathways. PhnY facilitates the conversion of this compound into phosphonate derivatives, showcasing its importance in microbial phosphorus cycling .

Microbial Metabolism

This compound is primarily found in environments rich in organic phosphorus compounds. Microorganisms utilize it as a source of phosphorus, especially in nutrient-limited ecosystems. The degradation pathways often involve multiple enzymatic steps, leading to the release of inorganic phosphate, which can be assimilated by other organisms.

Table 1: Key Enzymes Involved in this compound Metabolism

| Enzyme | Organism | Reaction Type | Product(s) |

|---|---|---|---|

| This compound Hydrolase (PAH) | Pseudomonas fluorescens | Hydrolysis | Acetaldehyde, Inorganic Phosphate |

| PhnY | Various bacteria | Dehydrogenation | Phosphonate derivatives |

Case Study 1: Pseudomonas fluorescens

Research on Pseudomonas fluorescens demonstrated that this bacterium possesses PAH activity that facilitates the breakdown of phosphonates in wastewater treatment systems. The ability to metabolize phosphonates effectively allows these bacteria to thrive in environments where traditional phosphorus sources are scarce .

Case Study 2: PhnY Characterization

A detailed study characterized the PhnY enzyme's structure and function, revealing how it adapts a conserved aldehyde dehydrogenase active site for phosphonate substrates. This adaptation signifies evolutionary modifications that enable specific interactions with phosphonates like this compound .

Eigenschaften

CAS-Nummer |

16051-76-6 |

|---|---|

Molekularformel |

C2H5O4P |

Molekulargewicht |

124.03 g/mol |

IUPAC-Name |

2-oxoethylphosphonic acid |

InChI |

InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6) |

InChI-Schlüssel |

YEMKIGUKNDOZEG-UHFFFAOYSA-N |

SMILES |

C(C=O)P(=O)(O)O |

Kanonische SMILES |

C(C=O)P(=O)(O)O |

Key on ui other cas no. |

16051-76-6 |

Synonyme |

2-phosphonoacetaldehyde acetylphosphonate phosphonoacetaldehyde |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.